molecular formula C15H26O4 B021348 Fercoperol CAS No. 106533-43-1

Fercoperol

Cat. No. B021348
M. Wt: 270.36 g/mol
InChI Key: LCMHLSWJALKJHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fercoperol is an unusual cyclic-endoperoxynerolidol derivative from Ferula communis subsp. communis . It’s known for its polyoxygenated endoperoxy moiety .

Scientific Research Applications

  • Veterinary Science

    Fercoperol is used to evaluate tolerance and dietary adequacy in cats (O'Brien, Murphy, & Lowe, 1998).

  • Fermentation Engineering

    It plays a role in transforming experimental teaching in fermentation engineering from skill training to enhancing integrative abilities (Chen, 2009).

  • Construction and Mechanics

    The Finite Element Method (FEM), related to Fercoperol, is suitable for investigating technical phenomena in construction, mechanics, and strength, applicable across all research areas (Kraváriková, 2018).

  • Cancer Research

    Nano-Fe3 O4-coated curcumin, which involves a component of Fercoperol, has shown therapeutic efficacy against ovarian cancer cell lines (Mancarella et al., 2015).

  • Spinal Cord Injury Treatment

    Fercoperol's application in Functional Electrical Stimulation (FES) can help improve limb mobility and other body functions lost due to spinal cord injury (Hamid & Hayek, 2008).

  • Hypertension and Vascular Health

    Fercoperol's derivative FEPR shows significant blood pressure lowering and cerebral vascular resistance decreasing effects, partly due to its involvement in the Renin-Angiotensin-System (RAS) (Cai et al., 2011).

  • Material Science

    Monodisperse magnetic microspheres of Fercoperol have potential applications in ferrofluids, advanced magnetic materials, catalysts, colored pigments, high-density magnetic recording media, and medical diagnostics (Deng et al., 2005).

  • Flow Experiments in Ecology

    Large-scale flow experiments (FEs) downstream of dams are crucial for advancing ecological science and informing management decisions (Olden et al., 2014).

  • General Scientific Research

    Fercoperol contributes to creating applications and technologies that benefit humanity and create wealth (Press, 2013).

  • Toxicology

    The fish embryo toxicity (FET) test, involving Fercoperol, is proposed as a replacement alternative to the acute fish test in hazard and risk assessment and scientific research (Embry et al., 2010).

properties

IUPAC Name

2-[6-(5-ethenyl-5-methyloxolan-2-yl)-6-methyldioxan-3-yl]propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26O4/c1-6-14(4)9-7-12(17-14)15(5)10-8-11(18-19-15)13(2,3)16/h6,11-12,16H,1,7-10H2,2-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCMHLSWJALKJHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(O1)C2(CCC(OO2)C(C)(C)O)C)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30910027
Record name 2-[6-(5-Ethenyl-5-methyloxolan-2-yl)-6-methyl-1,2-dioxan-3-yl]propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30910027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fercoperol

CAS RN

106533-43-1
Record name Fercoperol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106533431
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-[6-(5-Ethenyl-5-methyloxolan-2-yl)-6-methyl-1,2-dioxan-3-yl]propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30910027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fercoperol
Reactant of Route 2
Fercoperol
Reactant of Route 3
Reactant of Route 3
Fercoperol
Reactant of Route 4
Reactant of Route 4
Fercoperol
Reactant of Route 5
Fercoperol
Reactant of Route 6
Fercoperol

Citations

For This Compound
12
Citations
M Miski, TJ Mabry, F Bohlmann - Journal of natural products, 1986 - ACS Publications
Fercoperol (1) did not exhibit a molecular ion in the eims; however, in its cims a molecular ion was observed at mlz 271 [M+ H]+(C15H2604), which is in accord with a sesquiterpene …
Number of citations: 13 pubs.acs.org
M Akaberi, M Iranshahy, M Iranshahi - Iranian Journal of Basic …, 2015 - ncbi.nlm.nih.gov
… An unusual minor component fercoperol (74) which is a cyclic-endoperoxynero-lidol derivative has … Anti-malarial effects of fercoperol are comparable with other standard anti-malarial …
Number of citations: 66 www.ncbi.nlm.nih.gov
JL Wang, YM Zhao, Y Qiang - Biochemical Systematics and Ecology, 2022 - Elsevier
… In this study, a new compound iso-fercoperol (2) and ten known compounds (1 and 3–11) were isolated from a methanol extract of the roots of F. sinkiangensis. Their molecular …
Number of citations: 2 www.sciencedirect.com
Y Qiang, JL Wang, YM Zhao - Available at SSRN 4141213 - papers.ssrn.com
Phytochemical study of Ferula sinkiangensis led to the isolation of eleven compounds, including a new compound ferulasink (2) and ten other known compounds, which consist of three …
Number of citations: 0 papers.ssrn.com
Y Liu, S Zhang, PJM Abreu - Natural product reports, 2006 - pubs.rsc.org
Covering: January 1970 to December 2005 The emphasis of this review is on linear furano- and pyrroloterpenoids, together with their relevant biological activities, source organisms …
Number of citations: 90 pubs.rsc.org
ME ŞEKER, A ERDOĞAN - Frontiers in Life Sciences and Related …, 2023 - dergipark.org.tr
The biologically important potential of polyphenols and carotenoids from plants motivates the exploration of new natural sources and medicinal uses for these chemicals. Plants with …
Number of citations: 1 dergipark.org.tr
WR Buck - Bulletin of the Torrey Botanical Club, 1987 - JSTOR
BuRzYcIu, GM & WAALAND, JR On the position of meiosis in the life history of Porphyra torta (Rhodophyta). Bot. Marina 30: 5-10. Jan 1987. CARR, JENNIFER M. & HERGENRADER, …
Number of citations: 3 www.jstor.org
SO Stead, S Kireta, SJP McInnes, FD Kette… - ACS …, 2018 - ACS Publications
Porous silicon nanoparticles (pSiNP), modified to target dendritic cells (DC), provide an alternate strategy for the delivery of immunosuppressive drugs. Here, we aimed to develop a DC-…
Number of citations: 41 pubs.acs.org
A Berdymuradov, AP Prokopenko, MO Karryev - Farmatsiia, 1973 - europepmc.org
… Fercoperol, an unusual cyclic-endoperoxynerolidol derivative from Ferula communis subsp. communis. …
Number of citations: 2 europepmc.org
MJ Murphy - Veterinary toxicology, 2018 - Elsevier
The origin of oral anticoagulant therapy and anticoagulant rodenticides traces back to investigations of moldy sweet clover poisoning in the 1920s. This cattle disease was characterized …
Number of citations: 113 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.